The compound 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol has garnered attention in the scientific community due to its structural similarity to various bioactive molecules. Research has been conducted to explore its synthesis, mechanism of action, and potential applications in different fields, including antihypertensive activity, anticancer properties, and kinase inhibition. This analysis will delve into the relevant studies to provide a comprehensive understanding of this compound.
One common method starts with commercially available 2-(hydroxymethyl)-1,3-propanediol and utilizes a lipase-catalyzed enantioselective hydrolysis as the key step. This enzymatic reaction allows for the selective preparation of either the (R)- or (S)-enantiomer of the target molecule. This process has been successfully scaled up to pilot-plant production, demonstrating its practicality and efficiency. []
Another method involves a multi-step synthesis starting with the reaction of 4-hydroxybenzaldehyde and nitromethane. Subsequent steps involve reduction, protection, and deprotection reactions to afford the desired 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol. []
The amino group can participate in reactions such as acylation, alkylation, and condensation reactions. This allows for the introduction of diverse substituents onto the nitrogen atom, modifying the properties and reactivity of the molecule. []
The hydroxyl group can be transformed into esters, ethers, and other functional groups, providing further opportunities for structural diversification. []
The antihypertensive activity of related compounds, such as the 3-[(substituted-carbonyl)amino]-2H-1-benzopyran-4-ols, has been attributed to their ability to act as potassium channel activators. These compounds, when administered orally to spontaneously hypertensive rats, have shown optimum activity, particularly when they possess branched alkyl or branylamino groups adjacent to the carbonyl or thiocarbonyl group. This activity is comparable to that of cromakalim, a known potassium channel opener1.
In the realm of anticancer research, a series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones has been developed, demonstrating cytotoxic properties often surpassing those of contemporary anticancer drugs. These compounds exhibit selective toxicity towards tumors and can modulate multi-drug resistance. Their anticancer mechanism involves apoptosis induction, generation of reactive oxygen species, activation of caspases, and disruption of mitochondrial functions2.
Furthermore, a series of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives have been synthesized and evaluated as Src kinase inhibitors. The inhibitory activity against Src kinase, a protein involved in the regulation of cellular processes, has been observed in these compounds. The most potent of these, 3-N-methyl-N-phenylamino-1-(pyrrolidin-1-yl)propan-2-ol, showed significant inhibitory potency. The structure-activity relationship studies suggest that the introduction of bulky groups and larger N-substituents reduces the inhibitory potency3.
The aforementioned compounds related to 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol have shown potential applications across various fields. In the field of cardiovascular research, the antihypertensive properties of benzopyran derivatives suggest a potential for the development of new treatments for hypertension1. In cancer research, the bis-benzylidene piperidone derivatives have not only shown promise as antineoplastic agents but also displayed antimalarial and antimycobacterial properties, indicating a broad spectrum of possible therapeutic applications2. Lastly, the inhibitory effects on Src kinase by the propan-2-ol derivatives point to a role in targeted cancer therapies, particularly in breast carcinoma, where they have been shown to inhibit cell growth3.
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5